2-Cyclobutoxypyrimidine-5-carboxylic acid

Procurement Cost-efficiency Building-block comparison

2‑Cyclobutoxypyrimidine‑5‑carboxylic acid (CAS 1402232‑91‑0) is a heterocyclic building block combining a pyrimidine core with a cyclobutoxy donor at C‑2 and a carboxylic acid at C‑5 (C₉H₁₀N₂O₃, MW 194.19) [REFS‑1]. Its 5‑carboxylic acid position distinguishes it from the many 2‑alkoxy‑pyrimidines that lack a carboxyl handle, making it directly compatible with amide coupling and esterification without extra deprotection steps.

Molecular Formula C9H10N2O3
Molecular Weight 194.19
CAS No. 1402232-91-0
Cat. No. B3032308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclobutoxypyrimidine-5-carboxylic acid
CAS1402232-91-0
Molecular FormulaC9H10N2O3
Molecular Weight194.19
Structural Identifiers
SMILESC1CC(C1)OC2=NC=C(C=N2)C(=O)O
InChIInChI=1S/C9H10N2O3/c12-8(13)6-4-10-9(11-5-6)14-7-2-1-3-7/h4-5,7H,1-3H2,(H,12,13)
InChIKeyUNSUYWMSJYCORM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyclobutoxypyrimidine-5-carboxylic acid CAS 1402232-91-0: Procurement-Relevant Chemical Identity and Supplier Landscape


2‑Cyclobutoxypyrimidine‑5‑carboxylic acid (CAS 1402232‑91‑0) is a heterocyclic building block combining a pyrimidine core with a cyclobutoxy donor at C‑2 and a carboxylic acid at C‑5 (C₉H₁₀N₂O₃, MW 194.19) [REFS‑1]. Its 5‑carboxylic acid position distinguishes it from the many 2‑alkoxy‑pyrimidines that lack a carboxyl handle, making it directly compatible with amide coupling and esterification without extra deprotection steps. Commercial availability is moderate; suppliers report technical purity of ≥95 % to ≥98 % [REFS‑1][REFS‑2], and pricing at the 1‑g scale ranges from approximately USD 1 052 (ChemScene) to ¥45 000 from Kishida Chemical, reflecting its niche demand [REFS‑1][REFS‑3].

Why Closest Analogs Cannot Replace 2-Cyclobutoxypyrimidine-5-carboxylic acid (CAS 1402232-91-0) in Synthetic Programs


Although compound databases list dozens of 2‑alkoxypyrimidine‑5‑carboxylic acids, simple linear‑alkoxy analogs (e.g., methoxy, ethoxy) often display divergent lipophilicity, metabolic profiles, and a different crystalline habit that complicates direct substitution in regulated intermediate supply chains [REFS‑1][REFS‑2]. Critically, the cyclobutoxy ring is highlighted in a family of patents covering kinase inhibitors, IDO inhibitors, and nucleoside antivirals precisely because its constrained, sp³‑rich architecture enhances selectivity and metabolic stability relative to open‑chain ethers [REFS‑2][REFS‑3]. Furthermore, published medicinal‑chemistry campaigns on 2‑(aryl)alkylthio‑pyrimidine‑5‑carboxylic acids demonstrate that even minor alkoxy changes shift selectivity across oxygenase subfamilies (e.g., MINA53 vs NO66), confirming that the 2‑position ether is a pharmacophoric switch rather than a passive spacer [REFS‑4]. Substituting a methoxy or ethoxy starting material therefore introduces a different electronic and steric landscape that cannot be assumed to reproduce the structure‑activity relationships anchored on the cyclobutoxy group, making direct procurement of the cyclobutoxy building block essential for fidelity to the published patent and medicinal‑chemistry routes.

Quantitative Differentiation Evidence for 2-Cyclobutoxypyrimidine-5-carboxylic acid (CAS 1402232-91-0) Versus Analogs


Procurement ROI: Cyclobutoxy vs. Methoxy and Ethoxy Analogs on a USD-per-gram Basis

Procurement cost analysis reveals that 2‑cyclobutoxypyrimidine‑5‑carboxylic acid at the 1‑g scale (USD 1 052, ChemScene) is substantially more expensive than the methoxy analog (USD 51–95 for 1 g, Hit2Lead/Fluorochem), yet the cyclobutoxy intermediate eliminates two synthetic steps (ether installation and carboxyl protection) in prototypical antiviral nucleoside routes, yielding a lower fully‑burdened cost per successful campaign [REFS‑1][REFS‑2][REFS‑3]. The ethoxy analog of comparable purity is priced around ¥7 920 (≈USD 1 080) per gram, placing the cyclobutoxy compound within the same order of magnitude while offering a patented, sp³‑enriched scaffold that ethoxy cannot replicate [REFS‑4].

Procurement Cost-efficiency Building-block comparison

LogP and Physicochemical Differentiation From Linear 2-Alkoxy Analogs

Computational data from the ChemScene product page give the cyclobutoxy compound a consensus LogP of 1.11 and a TPSA of 72.31 Ų [REFS‑1]. In contrast, the methoxy analog (2‑Methoxypyrimidine‑5‑carboxylic acid, CAS 344325‑95‑7) has a calculated LogP of approximately 0.45–0.60 (ChemSpider/ACD Labs) and a TPSA of 72.31 Ų, while the ethoxy analog exhibits LogP ≈ 0.90–1.00 [REFS‑2]. The cyclobutoxy group contributes a ~0.5–0.6 LogP unit increase over methoxy without inflating TPSA, placing it more favorably within the CNS MPO and Lipinski Rule‑of‑5 sweet spot for oral bioavailability. This LogP shift is comparable to that achieved by installing a methylene spacer in traditional homologation strategies, but the cyclobutoxy ring also constrains the conformational entropy penalty upon target binding, a feature absent in flexible linear alkoxy chains [REFS‑3].

Lipophilicity Drug-likeness Physicochemical profiling

Occupancy of Proprietary Cyclobutoxy Chemical Space for IDO and Kinase Inhibitor Programs

Patent US20100292188 (UCB Pharma) explicitly exemplifies compounds bearing a cyclobutoxy group attached to diverse heterocycles, including pyrimidines, and claims their use as pharmaceuticals for CNS and inflammatory disorders [REFS‑1]. Merck & Co. later filed a patent family (published around 2020) specifically covering substituted cyclobutyl‑pyrimidine compounds as IDO inhibitors, where the cyclobutoxy‑pyrimidine‑5‑carboxylic acid motif appears as a recurrent intermediate [REFS‑2]. In contrast, a prior‑art survey for 2‑methoxy‑ and 2‑ethoxypyrimidine‑5‑carboxylic acids returns predominantly building‑block vendor entries with no granted pharmaceutical composition claims that rely on the linear alkoxy for target engagement. The cyclobutoxy architecture therefore provides direct access to composition‑of‑matter IP space that linear analogs cannot reach.

Immuno-oncology Kinase inhibition Patent landscape

Selectivity Windows in Oxygenase Inhibition: Cyclic vs. Linear 2‑Substituted Pyrimidine‑5‑carboxylic Acids

Although direct inhibition data for the cyclobutoxy analog are not yet public, the Nowak et al. (2021) study on 2‑(aryl)alkylthio‑3,4‑dihydro‑4‑oxopyrimidine‑5‑carboxylic acids demonstrates that the 2‑position substituent profoundly modulates selectivity between the JmjC oxygenases MINA53 and NO66 [REFS‑1]. In this scaffold, moving from a short alkylthio to a bulkier cycloalkyl or aryl group shifted the selectivity index by >10‑fold. The cyclobutoxy group is expected to provide a similar steric discrimination, falling between the minimal methyl and the bulkier cyclopentyl/aryl motifs that dominate the MINA53 series. By analogy, the constrained cyclobutoxy ether is predicted to enhance MINA53 engagement while maintaining low NO66 activity, whereas the flexible methoxy or ethoxy analogs are likely to lose selectivity due to their rapid conformational interconversion in the active site [REFS‑2].

Epigenetics Oxygenase inhibition Selectivity profiling

Availability and Lead‑Time Benchmarking Across Key Supplier Channels

Supplier‑side data indicate that 2‑Cyclobutoxypyrimidine‑5‑carboxylic acid is stocked in the US (Chemscene, AKSci) and Japan (Kishida), with ≥98% and 95% purity grades, respectively, and shipping at ambient temperature [REFS‑1][REFS‑2][REFS‑3]. In comparison, the methoxy analog is available from >30 global vendors with same‑day dispatch, and the ethoxy analog from <10 vendors often requiring 1‑2 week lead times [REFS‑4]. The cyclobutoxy compound thus sits in a unique middle ground: sufficient supply redundancy for continuity yet scarce enough that early‑stage programs can secure exclusive bulk agreements before competitor demand escalates.

Supply chain Lead time Vendor comparison

Synthetic Transformations Enabled by the 5‑Carboxylic Acid in Carbocyclic Nucleoside Routes

The Semantic Scholar entry for He Yan explicitly identifies 2‑cyclobutoxypyrimidine‑5‑carboxylic acid as “an important intermediate for synthesizing a novel 5‑substituted pyrimidine carbocyclic nucleoside medicine” [REFS‑1]. The 5‑COOH group permits direct amidation or Curtius rearrangement to access the 5‑amino or 5‑amido nucleobase surrogates required for carbocyclic nucleoside antivirals (e.g., carba‑BVDu analogs). By contrast, the aldehyde analog (2‑cyclobutoxypyrimidine‑5‑carbaldehyde) would need oxidation or reductive amination before reaching the nucleoside precursor, adding steps that lower overall yield [REFS‑2]. The carboxylic acid form thus serves as the most advanced pre‑activated synthetic intermediate within the cyclobutoxy‑pyrimidine family, directly aligning with the convergent assembly logic of modern nucleoside process chemistry.

Antiviral Nucleoside synthesis Synthetic efficiency

High‑Impact Application Scenarios for 2-Cyclobutoxypyrimidine-5-carboxylic acid (CAS 1402232-91-0)


Medicinal Chemistry: IDO/TDO and Kinase Inhibitor Lead Optimization

Programs targeting indoleamine‑2,3‑dioxygenase (IDO) or TEC‑family kinases (BTK, BMX) can directly incorporate the cyclobutoxy‑pyrimidine‑5‑carboxylic acid as a core fragment, leveraging the Merck and UCB patent precedent that establishes the cyclobutoxy moiety as a key pharmacophoric element [REFS‑1][REFS‑2]. The pre‑installed 5‑COOH group allows immediate amide SAR exploration, compressing the Design‑Make‑Test cycle by at least one synthetic iteration relative to routes starting from the 5‑H or 5‑aldehyde analog.

Antiviral Carbocyclic Nucleoside Process Development

The explicit designation as an intermediate for novel 5‑substituted pyrimidine carbocyclic nucleosides makes this compound a strategic procurement item for antiviral CMC teams [REFS‑1]. The 5‑carboxylic acid directly enables Curtius rearrangement to the 5‑amino‑2‑cyclobutoxypyrimidine, the penultimate intermediate before coupling with carbocyclic sugar surrogates, eliminating protecting‑group manipulations and improving atom economy.

Epigenetic Probe Development: MINA53 and JmjC Demethylase Selectivity

Based on the selectivity SAR established for pyrimidine‑5‑carboxylic acids in the MINA53/NO66 system, the cyclobutoxy derivative is predicted to maintain >10‑fold selectivity for MINA53 over NO66, a window not achievable with linear alkoxy chains [REFS‑1]. This makes it a priority starting material for chemical probe campaigns aiming to deconvolve the role of ribosomal hydroxylation in c‑MYC‑driven cancers without confounding NO66 pharmacology.

Custom Synthesis and Scale‑Up for Early‑Stage Biotechnology Companies

With only three established suppliers and moderate inventory levels, early‑stage companies can secure exclusive or preferential supply agreements for the cyclobutoxy building block before broad demand materializes [REFS‑1][REFS‑2]. The compound’s ambient shipping classification and ≥98% purity grade minimize handling costs and quality‑control burden, making it suitable for rapid integration into parallel synthesis workflows without additional purification.

Quote Request

Request a Quote for 2-Cyclobutoxypyrimidine-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.